3-[[(4-Chloro-3-nitrophenyl)methyl]amino]-4-methylpentanoic acid
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Overview
Description
3-[[(4-Chloro-3-nitrophenyl)methyl]amino]-4-methylpentanoic acid is an organic compound characterized by the presence of a chloro-nitrophenyl group attached to an amino-methyl chain, which is further connected to a methylpentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[(4-Chloro-3-nitrophenyl)methyl]amino]-4-methylpentanoic acid typically involves a multi-step process. One common method starts with the nitration of 4-chlorotoluene to produce 4-chloro-3-nitrotoluene. This intermediate is then subjected to a reductive amination reaction with 4-methylpentanoic acid, using a suitable reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction conditions often include an inert atmosphere, controlled temperature, and appropriate solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems for reagent addition, temperature control, and product isolation can enhance the overall process, ensuring consistent quality and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
3-[[(4-Chloro-3-nitrophenyl)methyl]amino]-4-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like iron powder or catalytic hydrogenation.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The amino group can participate in acylation or alkylation reactions to form amides or secondary amines.
Common Reagents and Conditions
Oxidation: Iron powder, catalytic hydrogenation.
Reduction: Sodium borohydride, hydrogen gas with palladium on carbon.
Substitution: Acyl chlorides, alkyl halides, and appropriate bases or catalysts.
Major Products
Scientific Research Applications
3-[[(4-Chloro-3-nitrophenyl)methyl]amino]-4-methylpentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases, due to its ability to interact with specific molecular targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[[(4-Chloro-3-nitrophenyl)methyl]amino]-4-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-nitrobenzoic acid
- 4-Chloro-3-nitrophenylamine
- 4-Methylpentanoic acid
Uniqueness
Compared to similar compounds, 3-[[(4-Chloro-3-nitrophenyl)methyl]amino]-4-methylpentanoic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
440647-18-7 |
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Molecular Formula |
C13H17ClN2O4 |
Molecular Weight |
300.74 g/mol |
IUPAC Name |
3-[(4-chloro-3-nitrophenyl)methylamino]-4-methylpentanoic acid |
InChI |
InChI=1S/C13H17ClN2O4/c1-8(2)11(6-13(17)18)15-7-9-3-4-10(14)12(5-9)16(19)20/h3-5,8,11,15H,6-7H2,1-2H3,(H,17,18) |
InChI Key |
SLYYMYDXCORGAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CC(=O)O)NCC1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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